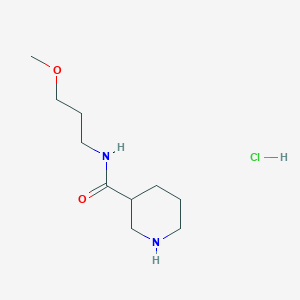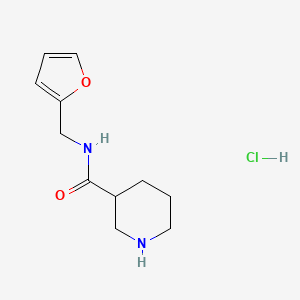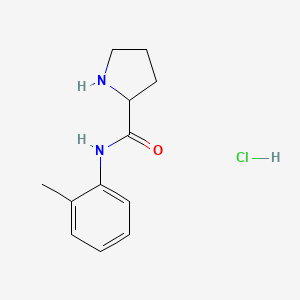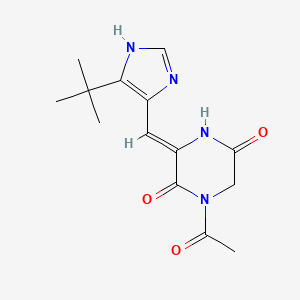
(Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione
Overview
Description
Synthesis Analysis
The synthesis of this compound involves several steps . The mixture of glycine anhydride and acetic anhydride is stirred at reflux temperature for 7 hours to yield 1,4-diacetylpiperazine-2,5-dione . This compound is then mixed with Cs2CO3, aldehyde, and DMF and stirred at room temperature under N2 atmosphere for 24 hours . After the reaction is completed, the mixture is poured into crashed ice and the solid is filtered to give the desired product .Molecular Structure Analysis
The molecular structure of this compound is characterized by a piperazine-2,5-dione core with an acetyl group at the 1-position and a (5-(tert-butyl)-1H-imidazol-4-yl)methylene group at the 3-position.Chemical Reactions Analysis
The key step in the synthesis of this compound involves an aza-Michael addition between a diamine and an in situ generated sulfonium salt . This reaction is facilitated by the use of Cs2CO3 and DMF .Scientific Research Applications
Antiviral Properties
Diketopiperazine derivatives, including compounds similar to (Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione, have been studied for their antiviral properties. For instance, certain derivatives isolated from marine-derived Streptomyces showed modest to potent antivirus activity against influenza A (H1N1) virus (Wang et al., 2013).
Antimicrobial Activity
Compounds structurally related to (Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione have been synthesized and characterized for their antimicrobial properties. For example, certain piperazine derivatives exhibited excellent antibacterial and antifungal activities (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Luminescent Properties
The luminescent properties of piperazine-based compounds are of interest in scientific research. A study involving a two-dimensional Zn(II) complex based on a piperazine derivative displayed significant emission bands, indicating potential applications in luminescence (Zhang, Tao, & Wang, 2019).
Antitubercular Activity
Piperazine derivatives, similar to (Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione, have been evaluated for their potential in treating tuberculosis. Some compounds demonstrated potent antitubercular activity against Mycobacterium tuberculosis with low toxicity profiles (Jallapally et al., 2014).
Anticancer Properties
Research has also focused on the potential anticancer properties of piperazine and imidazolidine derivatives. Certain compounds within this class have shown notable growth inhibition in various human tumor cell lines, suggesting their use as potential anticancer agents (Penthala, Yerramreddy, & Crooks, 2011).
Anti-inflammatory Activity
Piperazine derivatives are also explored for their anti-inflammatory properties. Studies have synthesized and evaluated compounds for their anti-inflammatory activity, showing promising results in various models (Ahmed, Molvi, & Khan, 2017).
Anti-asthmatic Potential
Xanthene derivatives, including those related to piperazine, have been investigated for their potential as antiasthmatic agents. Some synthesized compounds displayed significant vasodilator activity, indicating their utility in anti-asthmatic therapy (Bhatia, Waghmare, Choudhari, & Kumbhar, 2016).
properties
IUPAC Name |
(3Z)-1-acetyl-3-[(5-tert-butyl-1H-imidazol-4-yl)methylidene]piperazine-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-8(19)18-6-11(20)17-10(13(18)21)5-9-12(14(2,3)4)16-7-15-9/h5,7H,6H2,1-4H3,(H,15,16)(H,17,20)/b10-5- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JMHLCUCEUQCHLL-YHYXMXQVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(=O)NC(=CC2=C(NC=N2)C(C)(C)C)C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N1CC(=O)N/C(=C\C2=C(NC=N2)C(C)(C)C)/C1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101125525 | |
| Record name | (3Z)-1-Acetyl-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(Z)-1-acetyl-3-((5-(tert-butyl)-1H-imidazol-4-yl)methylene)piperazine-2,5-dione | |
CAS RN |
714273-84-4 | |
| Record name | (3Z)-1-Acetyl-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-2,5-piperazinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=714273-84-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3Z)-1-Acetyl-3-[[5-(1,1-dimethylethyl)-1H-imidazol-4-yl]methylene]-2,5-piperazinedione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101125525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



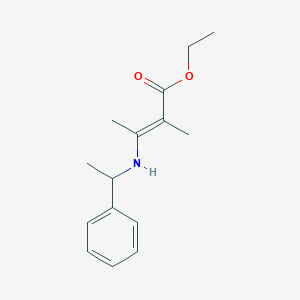
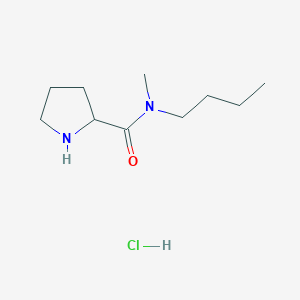
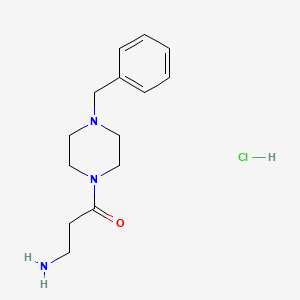
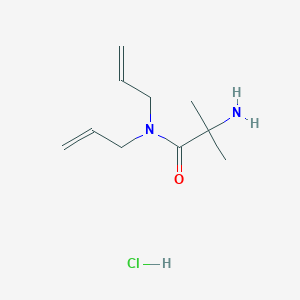
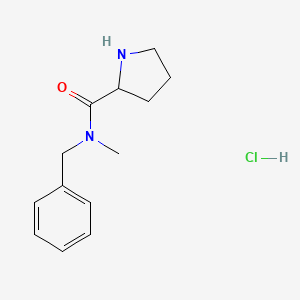
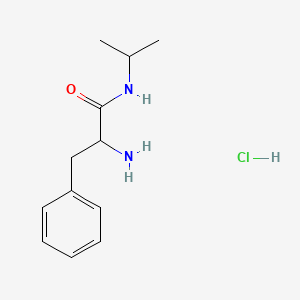
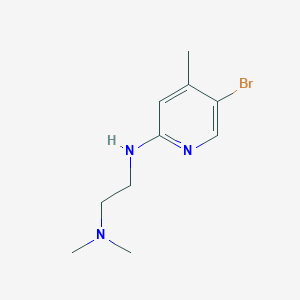
![N-(2-Furylmethyl)-4,5,6,7-tetrahydro-1H-pyrazolo-[4,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B1398405.png)
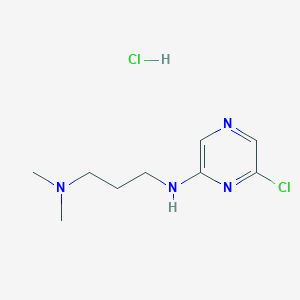
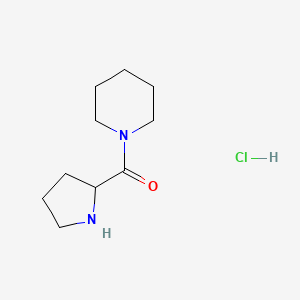
![Ethyl 3-amino-4-[(3-hydroxypropyl)amino]benzoate](/img/structure/B1398410.png)
